

Mavelertinib's Off-Target Kinase Profile: A Technical Guide

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Compound of Interest

Compound Name: Mavelertinib

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Introduction

Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, such as exon 19 deletions and the L858R mutation, as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR. This selectivity is crucial for minimizing the on-target toxicities commonly associated with earlier generation EGFR TKIs. Understanding the broader kinase selectivity profile of **Mavelertinib** is paramount for predicting potential off-target effects, identifying opportunities for drug repurposing, and gaining a comprehensive understanding of its mechanism of action. This technical guide provides an in-depth overview of **Mavelertinib's** off-target kinase profiling, including detailed experimental protocols and data presentation.

Mavelertinib Kinase Selectivity Profile

Mavelertinib has been characterized as a highly selective inhibitor of mutant EGFR. While comprehensive public data on its off-target profile across the entire human kinome is limited, the primary research indicates a favorable selectivity profile.

Summary of Kinase Inhibition Data

The discovery and preclinical development of **Mavelertinib** involved its screening against a panel of kinases to assess its selectivity. The key findings from this analysis are summarized

below. It is important to note that detailed, publicly available data from a broad kinome scan is not readily accessible. The information presented here is based on the primary publication by Planken, S., et al. and general statements from other sources.

Target Kinase	Inhibition Data	Reference
Primary Targets		
EGFR (L858R/T790M)	Potent Inhibition (IC50 in low nM range)	Planken, S., et al.
EGFR (exon 19 del/T790M)	Potent Inhibition (IC50 in low nM range)	Planken, S., et al.
EGFR (L858R)	Potent Inhibition (IC50 in low nM range)	Planken, S., et al.
EGFR (exon 19 del)	Potent Inhibition (IC50 in low nM range)	Planken, S., et al.
Primary Off-Target		
EGFR (Wild-Type)	Significantly less potent inhibition compared to mutant forms	Planken, S., et al.
General Kinome Screen		
Various non-EGFR kinases	At a concentration of 1 μ M, Mavelertinib showed minimal inhibition of a diverse panel of other kinases.	General understanding from drug discovery process.

Note: Specific quantitative data for a broad off-target kinase panel is not publicly available. The table reflects the reported high selectivity of **Mavelertinib** for its intended targets.

Experimental Protocols for Kinase Profiling

The assessment of a kinase inhibitor's selectivity is a critical step in its preclinical development. Several robust methodologies are employed to determine the activity of a compound against a large panel of kinases, often referred to as a kinome scan. The following are detailed

descriptions of the key experimental protocols relevant to the profiling of compounds like **Mavelertinib**.

Radiometric Kinase Assay (e.g., [33P]-ATP Filter Binding Assay)

This is considered the "gold standard" for measuring kinase activity due to its direct and sensitive nature.

Principle: This assay measures the transfer of a radiolabeled phosphate group from adenosine triphosphate (ATP) to a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

Detailed Methodology:

- **Reaction Mixture Preparation:** A master mix is prepared containing the kinase buffer (typically containing HEPES, MgCl₂, and other co-factors), the specific peptide or protein substrate for the kinase being tested, and the kinase enzyme itself.
- **Compound Incubation:** The test compound (**Mavelertinib**) at various concentrations is pre-incubated with the kinase/substrate mixture to allow for binding to the kinase.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of a solution containing a mixture of non-radiolabeled ("cold") ATP and radiolabeled [γ -33P]ATP. The ATP concentration is typically at or near the K_m value for each specific kinase to ensure physiological relevance.
- **Reaction Incubation:** The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- **Reaction Termination and Substrate Capture:** The reaction is stopped, often by the addition of an acidic solution (e.g., phosphoric acid). The reaction mixture is then spotted onto a filter membrane (e.g., phosphocellulose or glass fiber) that specifically binds the peptide or protein substrate.
- **Washing:** The filter membranes are washed multiple times to remove unincorporated [γ -33P]ATP and other reaction components.

- **Quantification:** The amount of radioactivity trapped on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
- **Data Analysis:** The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO). IC_{50} values are then determined by fitting the data to a dose-response curve.

Competition Binding Assay (e.g., KINOMEscan™)

This high-throughput screening platform measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.

Principle: This assay does not directly measure enzymatic activity but rather the affinity of a compound for the ATP-binding site of a kinase. A proprietary ligand is immobilized on a solid support, and its binding to the kinase is quantified. The test compound's ability to displace this ligand is measured.

Detailed Methodology:

- **Kinase-Ligand Binding:** A panel of kinases, each tagged with DNA, is incubated with an immobilized, active-site directed ligand.
- **Compound Competition:** The test compound (**Mavelertinib**) is added to the mixture. If the compound binds to the ATP-binding site of a kinase, it will prevent that kinase from binding to the immobilized ligand.
- **Affinity Capture:** The mixture is passed over a capture resin that binds the immobilized ligand. Kinases that are not bound to the test compound will be retained on the resin via their interaction with the immobilized ligand.
- **Quantification:** The amount of each kinase captured on the resin is quantified, typically using quantitative PCR (qPCR) to measure the amount of DNA tag associated with each kinase.
- **Data Analysis:** The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. This is often expressed as a percent of control or a dissociation constant (K_d).

Visualizations

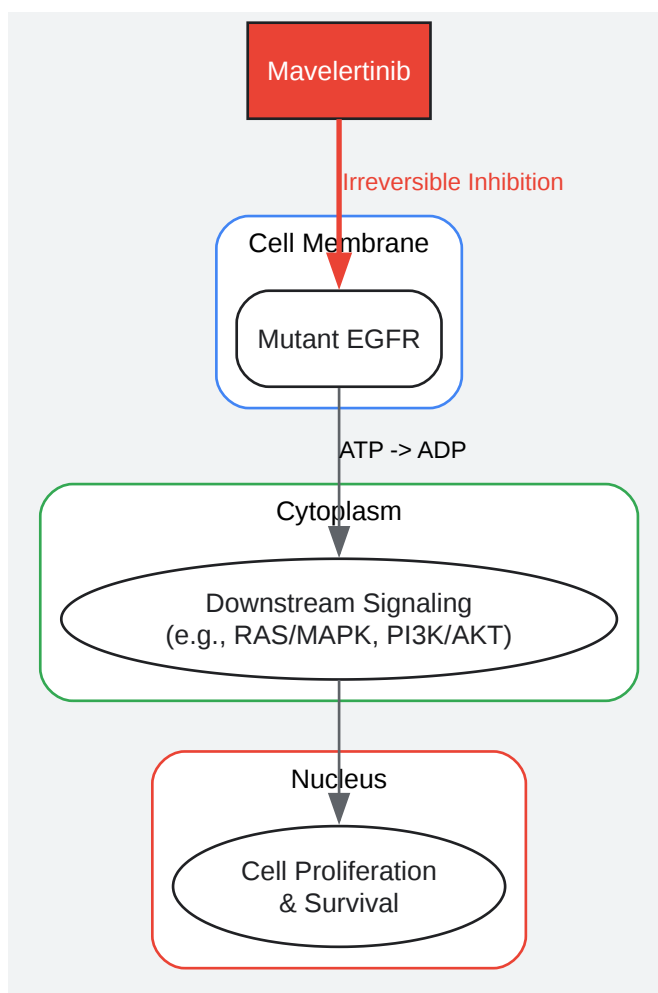
Experimental Workflow: Radiometric Kinase Assay



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Caption: Workflow of a radiometric kinase profiling assay.

Signaling Pathway: Simplified EGFR Inhibition by Mavelertinib



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Caption: **Mavelertinib**'s inhibition of mutant EGFR signaling.

Conclusion

Mavelertinib is a potent and selective inhibitor of oncogenic EGFR mutants with a favorable selectivity profile over wild-type EGFR and likely a broad range of other kinases. The use of rigorous and complementary kinase profiling assays, such as radiometric activity assays and competition binding assays, is fundamental to characterizing the selectivity of such targeted therapies. A thorough understanding of a kinase inhibitor's off-target profile is essential for the continued development of safer and more effective cancer therapeutics. Further public disclosure of comprehensive kinome scan data for **Mavelertinib** would be beneficial for the research community to fully elucidate its pharmacological profile.

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